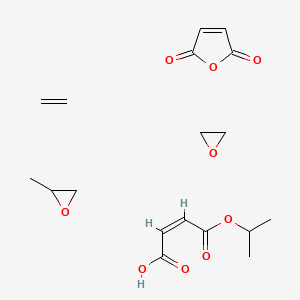
ethene;furan-2,5-dione;2-methyloxirane;oxirane;(Z)-4-oxo-4-propan-2-yloxybut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester, reaction products with maleic anhydride and polyethylene, ethoxylated propoxylated is a complex chemical compound with a molecular formula of C18H26O9 and a molecular weight of 386.39364 . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester involves the reaction of maleic anhydride with polyethylene, followed by ethoxylation and propoxylation. The reaction conditions typically include controlled temperatures and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where maleic anhydride and polyethylene are reacted under specific conditions. The ethoxylation and propoxylation steps are carried out in separate reactors to ensure the desired product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the conversion of substrates to products. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester: A similar compound with slight variations in its molecular structure.
Maleic anhydride: A precursor used in the synthesis of the compound.
Polyethylene, ethoxylated propoxylated: A related compound with similar applications.
Uniqueness
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester, reaction products with maleic anhydride and polyethylene, ethoxylated propoxylated is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C18H26O9 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethene;furan-2,5-dione;2-methyloxirane;oxirane;(Z)-4-oxo-4-propan-2-yloxybut-2-enoic acid |
InChI |
InChI=1S/C7H10O4.C4H2O3.C3H6O.C2H4O.C2H4/c1-5(2)11-7(10)4-3-6(8)9;5-3-1-2-4(6)7-3;1-3-2-4-3;1-2-3-1;1-2/h3-5H,1-2H3,(H,8,9);1-2H;3H,2H2,1H3;1-2H2;1-2H2/b4-3-;;;; |
InChI-Schlüssel |
LXAKSCGIJWVGBJ-PHSMJEINSA-N |
Isomerische SMILES |
CC1CO1.CC(C)OC(=O)/C=C\C(=O)O.C=C.C1CO1.C1=CC(=O)OC1=O |
Kanonische SMILES |
CC1CO1.CC(C)OC(=O)C=CC(=O)O.C=C.C1CO1.C1=CC(=O)OC1=O |
Verwandte CAS-Nummern |
75535-30-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


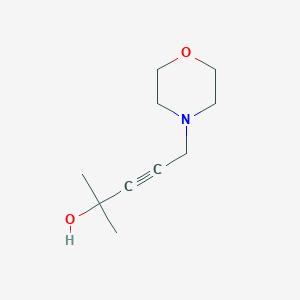

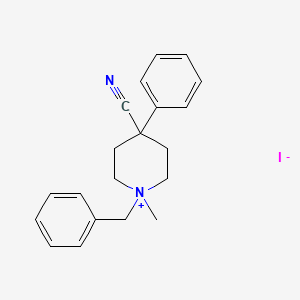
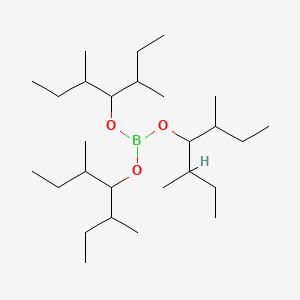
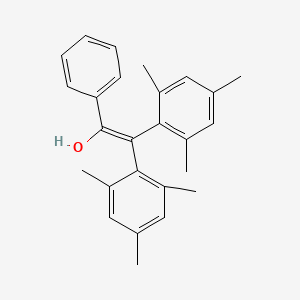
![4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol](/img/structure/B14447646.png)

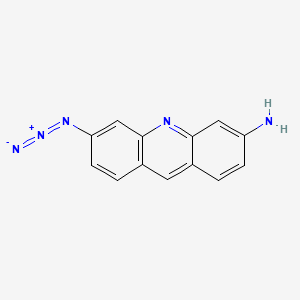

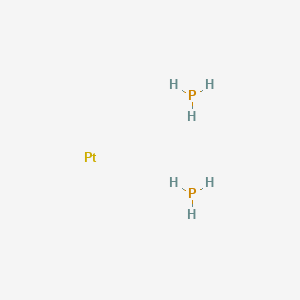
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)

![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
